2-methoxypropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFFPATQICAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049441 | |
| Record name | 2-Methoxy-1-propanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, hygroscopic liquid with a mild ether odor; [CHEMINFO], Clear liquid. | |
| Record name | 1-Propanol, 2-methoxy- | |
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| Record name | 2-Methoxy-1-propanol | |
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| Record name | 2-METHOXY-1-PROPANOL | |
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Boiling Point |
130 °C, 248 °F | |
| Record name | 2-METHOXY-1-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | 2-METHOXY-1-PROPANOL | |
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Flash Point |
33 °C | |
| Record name | 2-Methoxy-1-propanol | |
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Density |
0.938 g/cu cm at 20 °C | |
| Record name | 2-METHOXY-1-PROPANOL | |
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Vapor Pressure |
4.1 [mmHg] | |
| Record name | 2-Methoxy-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1589-47-5 | |
| Record name | 2-Methoxy-1-propanol | |
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| Record name | 2-Methoxy-1-propanol | |
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| Record name | 1-Propanol, 2-methoxy- | |
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| Record name | 2-Methoxy-1-propanol | |
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| Record name | 2-methoxypropanol | |
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| Record name | 2-METHOXY-1-PROPANOL | |
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| Record name | 2-METHOXY-1-PROPANOL | |
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| Record name | 2-METHOXY-1-PROPANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Ii. Synthetic Methodologies and Process Chemistry of 2 Methoxypropan 1 Ol
Industrial Synthesis Pathways and Byproduct Formation Mechanisms
The principal industrial route to methoxypropanol (B72326) isomers is the reaction of propylene (B89431) oxide with methanol (B129727). google.combldpharm.com The commercial focus is typically on producing 1-methoxy-2-propanol (B31579) (the α-isomer), a widely used solvent. rsc.orgthieme-connect.de However, the nature of the reaction mechanism means that 2-methoxypropan-1-ol (the β-isomer) is almost invariably co-produced.
In the industrial synthesis of propylene glycol monomethyl ether (PGME), this compound is a known byproduct. google.com Commercial PGME is predominantly the alpha-isomer (1-methoxy-2-propanol), but it can contain the beta-isomer (this compound) as an impurity, often at levels of up to 5%. google.com The formation of this isomer mixture arises from the ring-opening of the propylene oxide epoxide ring, which can occur at either of its two carbon atoms. The choice of catalyst is the primary factor that dictates the ratio of the two isomers. bldpharm.com
Catalytic Approaches in this compound Synthesis
The regioselectivity of the methanolysis of propylene oxide is controlled by the acid-base properties of the catalyst. This allows for the targeted synthesis of either the primary or secondary alcohol isomer by selecting the appropriate catalytic system.
Acidic catalysts favor the formation of the primary alcohol, this compound. Under acidic conditions, the reaction proceeds via a mechanism that has significant SN1 character. The epoxide oxygen is first protonated by the acid catalyst. This makes the C-O bonds more susceptible to nucleophilic attack. The subsequent attack by methanol occurs preferentially at the more sterically hindered secondary carbon atom. This preference is due to the greater stabilization of the partial positive charge (carbocation-like character) at the secondary carbon compared to the primary carbon. This pathway leads to the formation of this compound as the major product. vulcanchem.com This regioselectivity is a classic example of the Markovnikov-type addition to an unsymmetrical epoxide under acidic conditions.
In contrast, base-catalyzed routes predominantly yield the secondary alcohol, 1-methoxy-2-propanol. bldpharm.com The mechanism under basic conditions is a pure SN2 reaction. The base, typically a hydroxide (B78521) or alkoxide, first deprotonates methanol to form the more potent methoxide (B1231860) nucleophile (CH₃O⁻). This nucleophile then attacks the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted primary carbon atom of the propylene oxide molecule. rsc.org This anti-Markovnikov ring-opening results in 1-methoxy-2-propanol as the main product, with this compound being a minor byproduct. bldpharm.com
Research has focused on various catalytic species to control the isomer distribution in the methanolysis of propylene oxide.
Solid Base Catalysts : Heterogeneous solid base catalysts have been extensively studied to improve selectivity towards the commercially desired 1-methoxy-2-propanol, thereby minimizing the formation of this compound. Metal oxides such as Magnesium Oxide (MgO) and Calcium Oxide (CaO) are effective. google.com Studies have shown that basic sites of moderate strength, as found on MgO, are highly selective for the formation of 1-methoxy-2-propanol. In contrast, very strong basic sites can lead to lower yields due to strong methanol adsorption, while weak basic sites are inactive. Layered double hydroxides, such as those containing Ca–Al modified with fluoride (B91410) ions, have also been investigated as stable and recyclable solid base catalysts. nih.govlibretexts.org
Solid Acid Catalysts : To selectively synthesize this compound, solid acid catalysts are employed. Materials like acid zeolites and cation-exchange resins can be used, although they sometimes exhibit lower selectivity compared to their basic counterparts for the opposite isomer. A solid Brønsted acid catalyst has been shown to favor the formation of the primary alcohol, confirming that acid catalysis directs the reaction toward this compound. vulcanchem.com
Other Catalytic Systems : Ionic liquids have been explored as environmentally benign catalysts. For example, certain tetramethylguanidine-based ionic liquids have been shown to be effective, although they typically favor the formation of 1-methoxy-2-propanol.
The following table summarizes the influence of catalyst type on the primary product of the reaction between propylene oxide and methanol.
| Catalyst Type | Predominant Isomer | Ring-Opening Mechanism |
| Acidic (e.g., H₂SO₄, Solid Acids) | This compound | Attack at the secondary carbon (Markovnikov) |
| Basic (e.g., NaOH, MgO) | 1-Methoxy-2-propanol | Attack at the primary carbon (Anti-Markovnikov) |
Enantioselective Synthesis and Chiral Resolution Techniques
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-2-methoxypropan-1-ol and (S)-2-methoxypropan-1-ol. The synthesis of enantiomerically pure forms of this compound requires specialized asymmetric synthesis or resolution techniques.
Enantioselective Synthesis involves the direct formation of one enantiomer over the other. This is typically achieved using a chiral catalyst. For the synthesis of chiral methoxypropanols, methods analogous to the Sharpless epoxidation or using chiral salen-metal complexes for the asymmetric ring-opening of epoxides are relevant. google.com For instance, enantiomerically pure Co-salen catalysts have been used for the asymmetric ring-opening of epoxides with methanol, demonstrating a viable pathway for producing specific enantiomers of alkoxy alcohols. google.com
Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. Common methods include:
Diastereomeric Crystallization : This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (like a chiral carboxylic acid) to form a mixture of diastereomeric esters. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The separated diastereomer is then chemically converted back to the enantiomerically pure alcohol.
Kinetic Resolution : This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. uobabylon.edu.iq Enzymatic kinetic resolution is a particularly effective method. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are often used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. rsc.org For example, in a lipase-catalyzed kinetic resolution of a racemic amine structurally related to this compound (1-methoxypropan-2-amine), one enantiomer was selectively acylated, allowing for the separation of the acylated product from the unreacted amine enantiomer. rsc.org This enzymatic approach offers a powerful tool for obtaining enantiomerically enriched this compound.
Chiral Chromatography : This method uses a chiral stationary phase (CSP) in a chromatography column (HPLC or GC) to physically separate the two enantiomers. wikipedia.org The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
Asymmetric Synthesis of Specific Stereoisomers (e.g., (R)-(-)-2-Methoxypropanol)
The controlled synthesis of a single enantiomer of this compound, such as (R)-(-)-2-Methoxypropanol, is a key objective in stereoselective chemistry. wikidata.org Two notable methods achieve this transformation.
One effective method involves the reduction of a chiral carboxylic acid derivative. Specifically, (R)-(+)-2-methoxypropionic acid can be reduced to yield the desired (R)-(-)-2-Methoxypropanol. nih.gov This reaction is typically carried out using a borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) in a solvent like dichloromethane (B109758) under an inert atmosphere. The reaction proceeds with high yield, often quantitatively. nih.gov
Table 1: Asymmetric Synthesis of (R)-(-)-2-Methoxypropanol via Reduction of (R)-(+)-2-methoxypropionic acid. nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| (R)-(+)-2-methoxypropionic acid | Borane dimethyl sulfide complex | Dichloromethane | 0°C to Room Temperature, Inert Atmosphere | (R)-(-)-2-Methoxypropanol | Quantitative |
A second synthetic route involves the reduction of a chiral ester. (R)-ethyl 2-methoxypropanoate can be reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). uni.lu This method effectively converts the ester functional group to a primary alcohol, yielding (R)-2-methoxypropanol. uni.lu This approach highlights the versatility of using different carbonyl-containing starting materials for asymmetric synthesis.
Derivatization Strategies and Functional Group Transformations of this compound
The hydroxyl group of this compound is a prime site for chemical modification, allowing the molecule to be converted into a variety of derivatives. These transformations are fundamental for its use as a building block in larger, more complex molecular structures.
Reaction Mechanisms with Halogenating Agents (e.g., Phosphorus Tribromide)
The conversion of the alcohol functional group in this compound to an alkyl halide is a common and useful derivatization. Phosphorus tribromide (PBr₃) is a classic reagent for transforming primary and secondary alcohols into their corresponding alkyl bromides. wikipedia.orgwikipedia.org
The reaction mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. americanelements.com
Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated intermediate. A bromide ion then deprotonates the oxygen, creating a good leaving group, a dibromophosphite ester intermediate.
Nucleophilic Attack: A bromide ion (Br⁻), generated in the previous steps, then acts as a nucleophile. It attacks the carbon atom bonded to the oxygen leaving group from the backside.
Displacement: This backside attack results in the displacement of the dibromophosphite group and the formation of the alkyl bromide product. In the case of a chiral starting material like (R)-2-methoxypropan-1-ol, this Sₙ2 mechanism leads to an inversion of stereochemistry at the chiral center.
This reaction is highly efficient for primary alcohols and avoids the carbocation rearrangements that can occur with other halogenating agents like hydrobromic acid. wikipedia.org The treatment of an enantiopure alcohol with PBr₃ is a known method to produce the corresponding enantiopure bromide derivative. uni.lu
Role as a Reactant or Building Block in Complex Organic Synthesis
Due to its specific combination of a methoxy (B1213986) group and a reactive alcohol on a chiral backbone, this compound is classified as a valuable chiral building block for organic synthesis. wikidata.orgnih.govlabroots.comontosight.ai Chiral building blocks are essential components in the synthesis of complex target molecules, particularly in the pharmaceutical industry where the specific three-dimensional arrangement of atoms is critical for biological activity. nih.gov
While specific examples detailing the multi-step synthesis of a complex molecule starting directly from this compound are specialized, its utility is evident from its classification and the reactions it undergoes. For instance, its isomer, 1-methoxy-2-propanol, is a key intermediate in the production of the widely used herbicide Metolachlor. uni-freiburg.de This demonstrates the industrial relevance of methoxypropanol isomers as precursors to complex, high-value chemicals. The ability to transform the hydroxyl group of this compound into other functionalities, such as the bromide, further extends its utility, allowing it to be incorporated into larger molecular frameworks through various coupling reactions.
Iii. Mechanistic Investigations of 2 Methoxypropan 1 Ol Reactivity
Reaction Kinetics and Rate Coefficient Determinations in the Gas Phase
The atmospheric degradation of 2-methoxypropan-1-ol is primarily initiated by its reaction with photochemically produced hydroxyl (OH) radicals. nih.gov The rate constant for the vapor-phase reaction of this compound with OH radicals has been estimated using structure-activity relationship (SAR) methods. This estimation provides a rate constant of 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C. nih.gov Based on this rate constant and a typical atmospheric concentration of OH radicals (5 x 10⁵ radicals per cm³), the atmospheric half-life of this compound is calculated to be approximately 6.5 hours. nih.gov This indicates that reaction with OH radicals is a significant removal process for this compound in the troposphere.
In comparison, studies on the structurally related compound 1-methoxy-2-propanol (B31579) have shown a rate constant for its reaction with NO₃ radicals to be ≤15 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K. rsc.org While not directly measuring the reactivity of this compound with NO₃, this provides context for the reactivity of similar glycol ethers. Further experimental studies are needed to determine the precise rate coefficients for the reactions of this compound with other key atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) to fully characterize its atmospheric lifetime.
Reaction Pathway Elucidation, Including Oxidative Degradation Mechanisms
The primary pathway for the atmospheric degradation of this compound is initiated by hydrogen atom abstraction by hydroxyl (OH) radicals. nih.gov This can occur at several positions on the molecule, including the hydroxyl group, the methoxy (B1213986) group, and the various carbon-hydrogen bonds. The specific site of abstraction will influence the subsequent reaction steps and the final degradation products.
While detailed experimental studies on the complete oxidative degradation mechanism of this compound are limited, insights can be gained from studies of similar compounds. For instance, the oxidative degradation of other amines and alcohols often proceeds through the formation of peroxy radicals, which can then undergo further reactions to form stable products such as aldehydes, ketones, and carboxylic acids. researchgate.netusn.no In the case of this compound, abstraction of a hydrogen atom from the carbon bearing the hydroxyl group would lead to the formation of an α-hydroxyalkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which can subsequently decompose to yield methoxyacetone (B41198) and other smaller fragments.
The degradation of this compound is expected to differ from its isomer, 1-methoxy-2-propanol, due to the different positions of the hydroxyl and methoxy groups. canada.ca The primary alcohol in this compound is generally more susceptible to oxidation than the secondary alcohol in 1-methoxy-2-propanol. lookchem.com
Theoretical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are powerful tools for investigating the reaction mechanisms of molecules like this compound at an atomic level. jocpr.comsu.se These computational techniques can be used to model the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. jocpr.com By applying methods such as Density Functional Theory (DFT) or coupled-cluster (CCSD(T)) theory, researchers can predict the most likely reaction pathways and the corresponding rate constants. researchgate.net
For example, theoretical studies on the reactions of similar alcohols, like propanol (B110389) isomers, with radicals such as H and CH₃ have been performed. researchgate.net These studies have shown that the dominant reaction channels involve H-abstraction from the carbon atom attached to the hydroxyl group at lower temperatures. researchgate.net Similar computational approaches could be applied to the reaction of this compound with OH radicals to determine the branching ratios for H-abstraction from different sites on the molecule. This would provide a more detailed understanding of the initial steps of its atmospheric oxidation.
The reactivity of this compound and its isomer, 1-methoxy-2-propanol, can be understood by analyzing their potential sites for nucleophilic and electrophilic attack. In this compound, the oxygen atoms of the hydroxyl and methoxy groups are nucleophilic centers due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group is electrophilic and can be abstracted by a base or a radical. The carbon atoms bonded to the oxygen atoms are also potential electrophilic sites.
In nucleophilic substitution reactions, a nucleophile attacks an electrophilic carbon, displacing a leaving group. savemyexams.com For example, in the synthesis of ethers, an alkoxide ion acts as a nucleophile. The relative reactivity of the isomers in such reactions will depend on steric hindrance and the stability of any potential carbocation intermediates. In SN2 reactions, which involve a backside attack by the nucleophile, steric hindrance around the electrophilic carbon is a key factor. ulethbridge.ca The primary carbon of the CH₂OH group in this compound is less sterically hindered than the secondary carbon of the CHOH group in 1-methoxy-2-propanol, suggesting it might be more susceptible to SN2 attack. Conversely, SN1 reactions proceed through a carbocation intermediate, and the stability of this intermediate is paramount. quora.com
Stereochemical Outcomes of Substitution and Transformation Reactions
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-methoxypropan-1-ol and (S)-2-methoxypropan-1-ol. chemspider.comnih.gov Reactions involving this chiral center can have specific stereochemical outcomes.
In nucleophilic substitution reactions, the mechanism of the reaction (SN1 or SN2) dictates the stereochemistry of the product. An SN2 reaction at the chiral carbon of this compound would proceed with an inversion of configuration. ulethbridge.ca This means that if the starting material is the (R)-enantiomer, the product will have the (S)-configuration, and vice versa. This is due to the backside attack of the nucleophile, which forces the other three groups on the carbon to "flip" like an umbrella in the wind.
In contrast, an SN1 reaction involves the formation of a planar carbocation intermediate. quora.com A nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (an equal amount of both enantiomers). Therefore, if a reaction at the chiral center of this compound proceeds via an SN1 mechanism, any initial stereochemical information will be lost. The choice between an SN1 and SN2 pathway is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. unco.edu
Iv. Advanced Analytical Methodologies for 2 Methoxypropan 1 Ol Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 2-methoxypropan-1-ol from other components in a mixture, allowing for its precise quantification. Gas chromatography is particularly well-suited for this volatile compound.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for monitoring this compound in air. The Occupational Safety and Health Administration (OSHA) has validated a method (OSHA 99) for this purpose. nih.govechemi.comosha.gov This method involves drawing a known volume of air through a solid sorbent tube, typically containing coconut shell charcoal, to trap the analyte. osha.gov The trapped compound is then desorbed using a suitable solvent and injected into the GC system.
The FID is highly sensitive to organic compounds containing carbon atoms and provides a response that is proportional to the mass of the analyte, making it excellent for quantification. sepscience.com The OSHA 99 method specifies GC-FID for the analysis of this compound and reports a detection limit of 20 parts per billion (ppb), which is equivalent to 74 micrograms per cubic meter (µg/m³). nih.govechemi.com This level of sensitivity is crucial for assessing occupational exposure and ensuring workplace safety. The analysis is often performed using a capillary column, such as one with a polar stationary phase, to achieve good separation from other volatile organic compounds that may be present in the air. echemi.comambeed.com
| Parameter | Specification |
| Analyte | This compound |
| Matrix | Air |
| Procedure | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Sampler | Coconut Shell Charcoal (CSC) tube (100/50 mg) |
| Recommended Air Volume | 10 L (TWA), 3 L (STEL) |
| Recommended Flow Rate | 0.1 L/min (TWA), 0.2 L/min (STEL) |
| Detection Limit | 20 ppb (74 µg/m³) |
| Reference | OSHA 99 |
| Data sourced from OSHA. nih.govosha.gov |
For even lower detection limits and for the definitive identification of this compound, especially in complex mixtures, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice. ciop.pl GC-MS combines the separation power of GC with the highly specific detection and structural elucidation capabilities of MS.
This technique is invaluable for trace analysis, such as detecting small amounts of this compound in environmental samples or as an impurity in commercial products. echemi.com For example, trace amounts of this compound have been detected in concentrates from advanced waste treatment plants using GC/MS analysis. nih.govechemi.com It is also essential for determining co-occurring substances, such as its isomer, 1-methoxy-2-propanol (B31579), which is often the major component in commercial propylene (B89431) glycol methyl ether products. echemi.com
A study aimed at developing and validating a method for determining this compound in workplace air utilized GC-MS. ciop.pl The method involved adsorbing the vapors on coconut shell charcoal, followed by extraction and analysis using a GC-MS system equipped with a polar capillary column. ciop.pl This method was found to be linear over a concentration range corresponding to 1.0 to 40.0 mg/m³ for a 10-L air sample, demonstrating its suitability for quantifying workplace exposure levels. ciop.pl The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each compound, which serves as a chemical fingerprint, allowing for positive identification even when multiple compounds elute from the GC at similar times. rsc.org
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific location in the structure. This provides unambiguous evidence for the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. docbrown.infodocbrown.info For this compound, three distinct signals are expected, corresponding to the two methyl carbons (which are non-equivalent), the methoxy-substituted methine carbon, and the hydroxymethyl carbon. nih.govdocbrown.infospectrabase.com The chemical shifts are influenced by the proximity to the electronegative oxygen atoms. docbrown.infodocbrown.info
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the molecular structure. ipb.pt
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key absorptions in the IR spectrum of this compound include:
A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. savemyexams.comdocbrown.info
C-H stretching vibrations from the alkyl groups, which appear in the 2800-3000 cm⁻¹ region. docbrown.info
A strong C-O stretching absorption from the ether linkage (C-O-C), typically found around 1100-1150 cm⁻¹. docbrown.info
A C-O stretching absorption from the primary alcohol, also in the fingerprint region.
The unique pattern of absorptions in the "fingerprint region" (roughly 1500-400 cm⁻¹) is specific to the molecule and can be used for its identification by comparing it to a reference spectrum. docbrown.infodocbrown.info Specifications for certain commercial grades of this compound require that the infrared spectrum conforms to a standard, ensuring product identity and purity. thermofisher.com
Development and Validation of Workplace Air Monitoring Methods
The development and validation of reliable methods for monitoring this compound in workplace air are critical for occupational health and safety. ciop.pl Regulatory bodies like OSHA and NIOSH provide validated methods for many chemical substances. osha.govcdc.gov
The OSHA 99 method is a fully validated procedure for sampling and analyzing propylene glycol monomethyl ethers, including this compound. osha.govciop.pl Validation of such a method involves several key steps:
Accuracy and Precision: Determining how close the measured values are to the true value and the degree of agreement among repeated measurements.
Linearity and Range: Establishing the concentration range over which the method provides a linear response. A study on a GC-MS method for this compound demonstrated linearity in the range of 1.0 to 40.0 mg/m³. ciop.pl
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. The OSHA 99 method has a reported detection limit of 20 ppb. nih.govechemi.com
Sampler Efficiency: Evaluating the efficiency of the sorbent material in trapping the analyte from the air. This includes breakthrough studies to determine the capacity of the sorbent tube.
Sample Stability: Assessing the stability of the collected samples over time under different storage conditions (e.g., refrigerated and ambient).
A Polish study detailed the development and validation of a GC-MS method for this compound in workplace air, concluding that the method was precise, accurate, and met the requirements of standard procedures for determining chemical agents in the workplace. ciop.pl Such validated methods are essential for ensuring that exposure assessments are reliable and that workers are adequately protected.
Advanced Methodologies for Biomarker Evaluation in Exposure Assessment
The assessment of human exposure to this compound is most accurately achieved through the biological monitoring of its principal metabolite, 2-methoxypropionic acid (2-MPA), in urine. nih.govnih.govnih.gov The development of advanced analytical techniques has enabled the sensitive and specific quantification of 2-MPA, providing a reliable biomarker of internal exposure. These methods are crucial for evaluating occupational and environmental exposure levels, particularly given that this compound can be absorbed through both inhalation and dermal contact. nih.gov
Advanced chromatographic techniques coupled with mass spectrometry are the cornerstone of modern biomonitoring for this compound. These methods offer high specificity and low detection limits, which are essential for measuring the typically low concentrations of 2-MPA found in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of 2-MPA in urine. To enhance volatility and improve chromatographic performance, 2-MPA typically requires a derivatization step before analysis. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and pentafluorobenzyl bromide (PFBBr). anses.fr
One established GC-MS method involves detection in negative chemical ionization (NCI) mode after esterification with PFBBr. anses.frata-journal.org This approach allows for the simultaneous analysis of several other alkoxycarboxylic acids, which is advantageous in workplaces where co-exposure to multiple glycol ethers may occur. nih.govata-journal.org Validation of such methods has demonstrated good linearity and precision. For instance, one method reported linearity from 0.05 to 2.0 mg/L for 2-MPA, with a limit of detection (LOD) of 0.01 mg/L. ata-journal.org The coefficients of variation for this method were below 10% at a concentration of 0.10 mg/L. nih.gov
Research findings have demonstrated the utility of GC-MS in various exposure scenarios. In a study of graffiti removers, urinary 2-MPA concentrations were significantly higher than in unexposed office workers. anses.fr Another study involving volunteers exposed to propylene glycol monomethyl ether (PGME-α, which contains the β-isomer this compound as an impurity) reported urinary 2-MPA concentrations ranging from below the detection limit (0.10 mg/L) to 3.29 mg/L, correlating with exposure levels. anses.frresearchgate.net
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has emerged as a highly sensitive and specific alternative for quantifying 2-MPA. This technique often uses a reverse-phase C18 column for separation, coupled with a tandem mass spectrometer operating in electrospray ionization (ESI) mode. nih.gov A significant advantage of HPLC-MS/MS is that it may not require the derivatization step that is essential for GC-MS, thus simplifying sample preparation. nih.gov
A recent study detailed an HPLC-MS/MS method for quantifying 2-MPA to determine the in vitro hepatic intrinsic clearance of this compound. nih.gov This highlights the application of such advanced methods not only in exposure assessment but also in fundamental toxicokinetic research. In another study, blood samples containing 2-MPA were analyzed by GC combined with negative chemical ionization mass spectrometry (GC/NCI/MS), achieving a detection limit of 50 ng/g of blood. oup.com
The table below summarizes key parameters from studies utilizing advanced analytical methods for 2-MPA detection.
| Analytical Technique | Matrix | Derivatization Agent | Detection Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Urine | PFBBr | NCI | 0.01 mg/L | - | ata-journal.org |
| GC-MS | Urine | - | - | 0.10 mg/L | - | anses.frresearchgate.net |
| GC/NCI/MS | Blood | - | NCI | 50 ng/g | - | oup.com |
| HPLC-MS/MS | - | - | ESI | - | - | nih.gov |
These advanced analytical methodologies are integral to accurately assessing exposure to this compound. The ability to precisely quantify biomarkers like 2-MPA allows for the establishment of biological limit values and supports the implementation of measures to minimize health risks associated with this compound. anses.fr The continuous refinement of these techniques, aiming for even greater sensitivity and efficiency, remains a key focus in the field of occupational and environmental toxicology.
V. Environmental Research and Ecological Dynamics of 2 Methoxypropan 1 Ol
Biodegradation Pathways and Microbial Transformation Studies in Aquatic Environments
Environmental Partitioning and Fugacity Modeling in Various Compartments (Water, Soil, Air, Sediment)
Fugacity modeling provides insights into how 2-methoxypropan-1-ol is expected to distribute among different environmental compartments. Level III fugacity modeling indicates that the ultimate environmental sink for this compound depends on the compartment of release. canada.ca
Release to Air : When released to the atmosphere, it is predicted to predominantly partition to soil (88.6%), with smaller amounts remaining in the air (1.98%), water (5.87%), and sediment (3.58%). canada.ca
Release to Water : If released into water, the majority is expected to remain in the water column (62.1%), with a significant portion partitioning to sediment (37.9%). canada.ca
Release to Soil : When released to soil, it is expected to overwhelmingly remain in the soil compartment (100%). canada.ca
The compound's high water solubility and low Henry's Law constant suggest that volatilization from water is not a significant process. canada.ca Similarly, its estimated low organic carbon-water (B12546825) partition coefficient (Koc) of 1.0 indicates it is not expected to adsorb strongly to suspended solids and sediment. echemi.com
Atmospheric Fate and Degradation Processes
In the atmosphere, this compound is expected to exist primarily as a vapor. nih.gov Its degradation is mainly driven by reactions with photochemically produced hydroxyl radicals. canada.canih.gov
The reaction of vapor-phase this compound with hydroxyl radicals is a key degradation pathway. nih.govechemi.com The estimated rate constant for this reaction is 2.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.com This corresponds to an estimated atmospheric half-life of approximately 6.5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.govechemi.com Another estimation suggests a slightly shorter half-life of 0.54 days (approximately 13 hours). canada.ca Due to this relatively short atmospheric residence time, wet deposition during precipitation events is not considered a major removal process. canada.ca Direct photolysis is not expected to be a significant degradation pathway as the compound does not absorb ultraviolet radiation within the solar spectrum. canada.canih.gov
Aquatic Ecotoxicological Assessment Methodologies
The assessment of aquatic toxicity for this compound often relies on data from its more prevalent isomer, PGME, and modeling studies.
Ecotoxicological data for the commercial mixture of PGME, which contains this compound as an impurity, indicate a very low order of acute toxicity to aquatic organisms. oecd.orgofficedepot.com
| Test Organism | Endpoint | Value | Reference |
| Leuciscus idus (Golden orfe) | 96-hour LC50 | 6,812 mg/L | sigmaaldrich.com |
| Pimephales promelas (Fathead minnow) | 96-hour LC50 | 4,100-5,000 ppm | officedepot.com |
| Daphnia magna (Water flea) | 48-hour LC50 | 23,300 mg/L | sigmaaldrich.com |
| Pseudokirchneriella subcapitata (Green algae) | ErC50 | >1,000 mg/L | sigmaaldrich.com |
| Bacteria (Pseudomonas putida) | Toxicity Threshold | 2,700 ppm | officedepot.com |
| Euglenoid (Entosiphon sulcatum) | Toxicity Threshold | 38 ppm | officedepot.com |
| Green algae (Scenedesmus quadricauda) | Toxicity Threshold | 3,100 ppm | officedepot.com |
LC50: Lethal concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate.
Based on a 96-hour LC50 of 20,800 mg/L for fish, a Predicted No-Effect Concentration (PNEC) of 208 mg/L was derived using an assessment factor of 100. oecd.orgofficedepot.com Furthermore, modeling data suggest a low potential for bioconcentration in aquatic organisms, with an estimated bioconcentration factor (BCF) of 3.2. nih.gov A bioaccumulation factor (BAF) of 0.96 L/kg wet weight for fish further supports the low likelihood of this substance to bioconcentrate or biomagnify. canada.ca
Vi. Toxicological Research and Health Effect Assessment of 2 Methoxypropan 1 Ol
Developmental and Reproductive Toxicity Research Methodologies and Findings
The primary health concern identified for 2-methoxypropan-1-ol in experimental animal studies is developmental toxicity. canada.ca Research has focused on understanding the potential effects of this compound on developing fetuses following maternal exposure.
Inhalation is a primary route of investigation for assessing the developmental toxicity of this compound. One key study involved exposing pregnant Himalayan rabbits to the substance via inhalation for 6 hours per day from day 6 through day 18 of gestation. nih.gov The exposure concentrations were 0, 145, 225, 350, and 545 ppm. nih.gov This methodology allows for the evaluation of effects during the critical period of organogenesis. canada.ca The European Commission classified the substance based on these dose-related developmental effects observed in rabbits following inhalation exposure. canada.ca In another study, the teratogenic potential of the acetate (B1210297) form, 2-methoxy-1-propyl acetate, was assessed in rats and rabbits via inhalation, with rabbits showing effects at lower concentrations. scbt.com
Significant findings have been reported from developmental toxicity studies in animal models. In Himalayan rabbits exposed to this compound, a dose-dependent increase in fetal resorptions was observed at concentrations of 225, 350, and 545 ppm. nih.govacs.org The rate of malformations reached 100% at the highest exposure concentration of 545 ppm. nih.govacs.org
Specific malformations noted in the rabbit model included:
Absent phalanges nih.govacs.org
Absent or rudimentary metatarsal bones nih.govacs.org
A distinctive enlargement of the sternebrae nih.govacs.org
In addition to malformations, fetal variations such as missing ribs, delayed ossifications, retrocaval ureter, and paraovarian cysts were also observed. canada.ca These effects were noted even in the absence of significant maternal toxicity. canada.ca The no-observed-effect concentration (NOEC) for developmental toxicity in this rabbit inhalation study was established at 145 ppm. canada.canih.gov The effects observed are noted to be very similar to those found in studies with 2-methoxypropyl-acetate-1. nih.govacs.org
| Exposure Concentration (ppm) | Observed Effects | Reference |
|---|---|---|
| 145 | No exposure-related effects (NOEC) | canada.canih.gov |
| 225 | Dose-dependent increase in resorptions, fetal malformations, and variations | nih.gov |
| 350 | Dose-dependent increase in resorptions, fetal malformations, and variations | nih.gov |
| 545 | 100% malformation rate; dose-dependent increase in resorptions and variations | nih.govacs.org |
Systemic Toxicity Investigations and Observed Effects in Animal Studies
Animal studies involving repeated exposure to propylene (B89431) glycol methyl ether (PGME), a commercial mixture containing this compound as the beta-isomer, have shown effects on the liver and central nervous system (CNS). oecd.org Observed effects included sedation, indicating CNS depression, and adaptive hepatic changes. scbt.comoecd.org Specifically, studies on the beta-isomer (this compound) have noted slight liver changes in rats and mice. scbt.com In repeated-dose oral studies with rats, observations included enlarged livers. oecd.org A single oral dose of the beta-isomer was found to produce central nervous system depression, characterized by somnolence and ataxia in test animals. scbt.com
Alterations in body weight gain are a recurring finding in toxicological studies of this compound. In developmental toxicity studies, decreased body weights were noted in pregnant rabbits at an exposure level of 545 ppm. nih.gov Furthermore, significantly reduced fetal body weights were observed at exposure concentrations of 225 ppm and above. canada.ca In other repeated-dose studies, a decrease in body weight gain was a noted effect. oecd.org For instance, exposure of rats to 2-methoxypropylacetate-1, which is structurally related, was associated with a significantly reduced body weight development. nih.gov
| Effect | Organ System/Parameter | Animal Model | Reference |
|---|---|---|---|
| Sedation, CNS Depression | Central Nervous System | Rats, Mice | scbt.comoecd.org |
| Hepatic Changes, Enlarged Livers | Liver | Rats, Mice | scbt.comoecd.org |
| Decreased Body Weight Gain | Overall Body Weight | Rats, Rabbits (Maternal & Fetal) | canada.canih.govoecd.orgnih.gov |
Genotoxicity Assessments and Research Outcomes
The genotoxicity of this compound has been evaluated, although available data for the pure substance is limited. canada.ca The weight of evidence from studies on commercial propylene glycol methyl ether (PGME), which contains this compound as an impurity (typically less than 0.5%, though some test materials were altered to contain ~2%), suggests that it is not genotoxic. oecd.org In vivo studies with structurally related propylene glycol ethers did not show evidence of genotoxicity. umweltbundesamt.de
Occupational Exposure Research and Risk Assessment Methodologies
Occupational exposure to this compound, a substance primarily encountered as an impurity in commercial propylene glycol monomethyl ether (PGME), necessitates a thorough understanding of its absorption routes and the scientific basis for establishing safe exposure limits. canada.caicm.edu.plpublisherspanel.com Research in this area focuses on characterizing the risks associated with workplace handling of products containing this compound, such as industrial solvents, paints, and cleaning agents. canada.capublisherspanel.com
Investigation of Dermal and Inhalation Absorption Routes
The primary routes of occupational exposure to this compound are through inhalation of vapors and direct contact with the skin. canada.caicm.edu.plpublisherspanel.com
Inhalation Absorption: Inhalation of this compound vapors is another critical exposure route, particularly in poorly ventilated areas where products containing it are used. echemi.comontosight.ai The substance is a respiratory tract irritant. haz-map.comnih.gov Modeling studies have been conducted to estimate airborne concentrations during the use of consumer and industrial products. canada.ca These models predict a wide range of potential airborne concentrations depending on the product type and usage scenario. canada.ca For example, the use of paint remover containing 2-methoxypropan-ol as an impurity could lead to high airborne concentrations. canada.ca Adequate ventilation and, in some cases, respiratory protection are crucial engineering and personal protective measures to control inhalation exposure. echemi.comchemos.de
Basis for Establishing Occupational Exposure Limits
Occupational Exposure Limits (OELs) for this compound are established by various regulatory and advisory bodies to protect workers from adverse health effects. These limits are primarily based on the toxicological profile of the substance, with a significant focus on its developmental toxicity. canada.ca
The critical health effect informing the establishment of OELs for this compound is developmental toxicity, which has been observed in animal studies. canada.cacanada.ca For instance, a study on pregnant rabbits exposed to this compound via inhalation showed systemic toxicity, and the No-Observed-Adverse-Effect Concentration (NOAEC) from this study was used as a basis for proposing a Maximum Admissible Concentration (MAC) value. icm.edu.plpublisherspanel.com
Several jurisdictions have established OELs for this compound. The table below provides a summary of some of these limits.
| Jurisdiction/Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
| Germany (AGS) | 8-hour TWA | 5 | 19 | (1) 15 minutes average value |
| Short-term | 40 (1) | 152 (1) | ||
| Germany (DFG) | 8-hour TWA | 5 | 19 | STV 15 minutes average value |
| Short-term | 40 | 152 | ||
| Austria | 8-hour TWA | 20 | 75 | |
| Short-term | 80 | 300 | ||
| Denmark | 8-hour TWA | 20 | 75 | |
| Short-term | 40 | 150 | ||
| Spain | 8-hour TWA | 20 | 75 | |
| Switzerland | 8-hour TWA | 5 | 19 | |
| Short-term | 40 | 152 | ||
| Poland | MAC (TWA) | - | 20 | Based on systemic toxicity in rabbits. publisherspanel.com |
| STEL | - | 40 | Due to irritant effects. publisherspanel.com | |
| Source: Echemi, 2023 echemi.com |
These limits are designed to keep worker exposure below levels that are known to cause harm. The designation of a short-term exposure limit (STEL) in addition to a time-weighted average (TWA) reflects the substance's potential to cause acute effects, such as irritation, upon brief, high-level exposure. publisherspanel.com The "skin" notation, where applied, further alerts employers and workers to the importance of preventing skin contact. publisherspanel.comhaz-map.com
Comparative Toxicological Studies with Isomers and Related Glycol Ethers
The toxicology of this compound is often evaluated in comparison to its more common isomer, 1-methoxy-2-propanol (B31579) (also known as the alpha isomer or PGME), and other glycol ethers. researchgate.netser.nl These comparative studies are crucial for understanding the structure-activity relationships that determine the toxic potential of these compounds.
Commercial PGME typically contains this compound (the beta isomer) as an impurity, generally at concentrations of less than 5%. icm.edu.plpublisherspanel.comnih.govser.nl A key finding from comparative toxicology is that the two isomers exhibit different toxicological profiles due to differences in their metabolic pathways. researchgate.net
The higher toxicity of the beta isomer, this compound, is attributed to its metabolism. researchgate.net As a primary alcohol, it is metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-methoxypropionic acid (2-MPA). researchgate.neteuropa.eunih.gov This metabolite is considered to be a developmental toxicant. europa.eu In contrast, the alpha isomer, 1-methoxy-2-propanol, is a secondary alcohol and is metabolized via a different pathway that does not produce 2-MPA, and it does not show developmental toxicity. nih.goveuropa.eu
Studies in rats have shown that this compound is metabolized to 2-methoxypropionic acid, which is then excreted. canada.ca The difference in the metabolic fate of the two isomers is a critical factor in their differential toxicity. Research has also compared the toxicity of propylene glycol ethers (PGEs) like this compound to ethylene (B1197577) glycol ethers (EGEs). nih.gov PGEs are generally considered less toxic replacements for EGEs concerning effects such as hemolysis, teratogenicity, and reproductive toxicity. nih.gov
Vii. Computational and Theoretical Chemistry Studies of 2 Methoxypropan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. umn.edu It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. umn.edu For 2-methoxypropan-1-ol, DFT calculations would typically be employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. researchgate.net
Methodologies such as the B3LYP or B3PW91 hybrid functionals combined with basis sets like 6-311G(d,p) are commonly used for such optimizations. epstem.netresearchgate.net From a single optimized structure, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions.
Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, offering insights into the polarity and bonding within the molecule. researchgate.net
Theoretical studies on related propanol (B110389) isomers have successfully used DFT to model electronic density distribution and determine various properties. researchgate.netresearchgate.net
While DFT is powerful, ab initio ("from the beginning") methods provide a different hierarchy of approaches based on solving the Hartree-Fock equations. For higher accuracy in electronic energy calculations, post-Hartree-Fock methods are often employed.
For molecules like the isomers of propanol, high-level ab initio calculations, such as the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are used to refine the electronic energies of stationary points on the potential energy surface. researchgate.net These refined energy values are crucial for obtaining accurate reaction enthalpies and activation barriers. researchgate.net For this compound, such methods would provide benchmark energy values, essential for validating results from less computationally expensive methods and for building highly accurate thermochemical models. These calculations can also account for corrections like zero-point vibrational energies. acs.org
Conformational Analysis and Isomeric Stability Studies
This compound is a flexible molecule with several rotatable single bonds (C-C, C-O). Rotation around these bonds gives rise to different spatial arrangements known as conformers. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and determining their relative energies to find the most stable, or global minimum, conformation.
Modeling of Thermodynamic Properties and Energetic Aspects
Computational chemistry allows for the calculation of key thermodynamic properties directly from molecular data. These calculations are typically based on the principles of statistical mechanics, using the vibrational frequencies and rotational constants obtained from a quantum chemical calculation (like DFT). researchgate.net
From the computed vibrational frequencies and other molecular parameters, it is possible to calculate standard thermodynamic functions. researchgate.netlibretexts.org
Enthalpy (H): The enthalpy of formation can be computed using atomization or isodesmic reaction schemes, providing fundamental data for thermochemical equations. researchgate.net
Entropy (S): Standard entropy is calculated from translational, rotational, vibrational, and electronic contributions, quantifying the degree of disorder of the system. studymind.co.ukhawaii.edu
Gibbs Free Energy (G): The Gibbs free energy, calculated via the equation ΔG = ΔH – TΔS, is the ultimate indicator of a process's spontaneity at a given temperature. libretexts.orgsavemyexams.com
These calculations can be performed over a range of temperatures to understand how thermodynamic stability changes. ethermo.us For example, DFT has been used to evaluate the thermodynamic properties of propanol isomers as potential fuel additives, calculating specific heat, entropy, and Gibbs free energy. researchgate.net
Table 1: Calculated Thermodynamic Properties for this compound This interactive table would present computed values for key thermodynamic parameters. Note: As specific computational studies for this compound are not widely published, this table is illustrative of the data that would be generated from such a study.
| Thermodynamic Property | Symbol | Calculated Value (Illustrative) | Units |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔHf° | -450.5 | kJ/mol |
| Standard Molar Entropy | S° | 310.2 | J/(mol·K) |
| Heat Capacity at Constant Pressure | Cp | 155.8 | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔGf° | -325.1 | kJ/mol |
Intermolecular Interactions and Solvent Effects through Computational Approaches
Understanding how this compound interacts with itself and with other molecules (solvents) is key to explaining its macroscopic properties like solubility and boiling point. The presence of both a hydrogen bond donor (-OH group) and a hydrogen bond acceptor (ether and hydroxyl oxygens) allows for complex intermolecular interactions. mdpi.com
Computational approaches model these interactions in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is used to study how a solvent medium affects the geometry, energy, and electronic properties of the solute molecule.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. One can study small clusters, such as this compound complexed with one or more water molecules, to analyze specific hydrogen bonding patterns and energies. nih.gov This method provides a more detailed picture of solute-solvent interactions but is more computationally demanding. researchgate.net
These models can quantify the strength of hydrogen bonds, predict solvation free energies, and help interpret experimental observations in binary solvent mixtures. rsc.orgresearchgate.net Studies on related alcohols demonstrate that intermolecular hydrogen bonding significantly affects their properties and can be effectively modeled using computational techniques. nih.govbas.bg
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 14846 nih.govnih.gov |
| 1-methoxy-2-propanol (B31579) | 7900 nih.gov |
| Propan-1-ol | 1031 |
| Propan-2-ol | 3776 |
| 2-methylpropan-1-ol | 3777 |
| 2-methylpropan-2-ol | 6386 |
| Eugenol | 3314 |
| 2-amino-2-methylpropanol | 6519 |
| Methanol (B129727) | 887 |
| Ethanol | 702 |
Viii. Industrial Research and Process Optimization Involving 2 Methoxypropan 1 Ol
Role as an Impurity in Commercial Solvent and Chemical Intermediate Formulations
2-Methoxypropan-1-ol (also known as the β-isomer) is a well-known byproduct in the synthesis of 1-methoxy-2-propanol (B31579) (the α-isomer), the principal component of commercial solvent products often referred to as propylene (B89431) glycol methyl ether (PGME). nih.govnih.gov The industrial synthesis involves the reaction of propylene oxide with methanol (B129727). google.comresearchgate.net While the reaction is intended to produce 1-methoxy-2-propanol, a certain percentage of this compound is invariably formed.
Commercial formulations of PGME, such as DOWANOL™ PM, are predominantly composed of 1-methoxy-2-propanol. nih.gov However, they contain this compound as an impurity. The concentration of this impurity can vary depending on the synthesis process and purification standards. Some commercial grades specify a content of greater than 99.5% for the alpha isomer (1-methoxy-2-propanol), with the beta isomer (this compound) present at levels generally below 0.5%. nih.gov Other sources indicate that the impurity level of this compound can be as high as 3% to 5% in some commercial solvents. nih.govgoogle.com The presence of this isomer is a critical quality control parameter due to differences in physical properties and regulatory classifications. google.com
| Component | Isomer Type | Typical Concentration Range (%) | Reference |
|---|---|---|---|
| 1-Methoxy-2-propanol | α-isomer (alpha) | >99.5 (High Purity Grade) | nih.gov |
| This compound | β-isomer (beta) | <0.5 (High Purity Grade) | nih.gov |
| 1-Methoxy-2-propanol | α-isomer (alpha) | ~90-97 | google.com |
| This compound | β-isomer (beta) | ~3-5 | nih.govgoogle.com |
Strategies for Impurity Control and Removal in Large-Scale Industrial Synthesis
Controlling the formation of this compound is a key aspect of process optimization in the large-scale production of 1-methoxy-2-propanol. The primary strategies revolve around catalytic selectivity during synthesis and sophisticated separation techniques post-synthesis.
Catalytic Selectivity: The regioselectivity of the methanol addition to the propylene oxide ring is highly dependent on the type of catalyst used. This is the most effective initial strategy for impurity control.
Basic Catalysts: Industrial synthesis predominantly uses basic catalysts (e.g., NaOH, magnesium oxide, hydrotalcite-like compounds) to favor the formation of the desired 1-methoxy-2-propanol (α-isomer). google.comresearchgate.net The basic catalyst promotes a nucleophilic attack by the methoxide (B1231860) ion on the less sterically hindered carbon atom of the propylene oxide ring, leading to the secondary alcohol as the major product. researchgate.net
Acidic Catalysts: In contrast, acidic catalysts (e.g., H₂SO₄, BF₃) favor the formation of the undesired this compound (β-isomer). researchgate.net The acidic environment leads to a reaction mechanism with more carbocation character, where the nucleophilic attack occurs at the more substituted carbon atom, resulting in the primary alcohol. researchgate.net
Therefore, the careful selection and optimization of basic catalytic systems are paramount for minimizing the generation of the this compound impurity from the outset.
| Catalyst Type | Predominant Product | Mechanism Characteristic | Reference |
|---|---|---|---|
| Basic (e.g., NaOH, MgO) | 1-Methoxy-2-propanol (α-isomer) | Nucleophilic attack on the less substituted carbon | researchgate.net |
| Acidic (e.g., H₂SO₄, BF₃) | This compound (β-isomer) | Nucleophilic attack on the more substituted carbon | researchgate.net |
Impurity Removal: Even with optimized catalytic processes, a small amount of this compound is typically formed. Due to the close boiling points of the two isomers, their separation requires costly and energy-intensive distillation processes. google.com Industrial research has focused on various advanced separation techniques to efficiently remove the β-isomer and other impurities:
Fractional Distillation: This is the conventional method, requiring distillation columns with a high number of theoretical stages to achieve the necessary separation of the close-boiling isomers. google.com
Extractive Distillation: This process involves adding an extraction solvent to the isomer mixture to alter the relative volatility of the components, making their separation via distillation more efficient.
Azeotropic Distillation: This technique involves adding a component that forms an azeotrope with one of the isomers or with water present in the mixture, thereby facilitating separation.
Pervaporation: Research has also explored membrane-based separation processes like pervaporation, where a hydrophilic membrane is used to selectively remove water and potentially aid in the separation of the alcohol isomers.
The significant expense associated with these purification steps underscores the industrial importance of maximizing selectivity during the initial catalytic reaction to minimize the formation of this compound. google.com
Research into Advanced Materials Synthesis where this compound or its Derivatives Act as Modifiers or Intermediates
While this compound is primarily viewed as an impurity to be minimized, there is limited but specific research into the application of its derivatives in advanced materials. The presence of a primary hydroxyl group gives this compound different reactivity compared to its secondary alcohol isomer, which can be exploited in certain chemical syntheses.
However, beyond this specific application, extensive research detailing the use of this compound or its derivatives as key intermediates or performance-enhancing modifiers in the synthesis of advanced polymers or materials is not widely documented in publicly available scientific literature. The main focus of industrial and academic research remains overwhelmingly on the synthesis and applications of the primary isomer, 1-methoxy-2-propanol, and its acetate (B1210297) (PGMEA). The role of this compound is thus largely confined to its impact as a byproduct in these processes, rather than as a primary building block for new materials.
Q & A
Q. How can 2-methoxypropan-1-ol be synthesized, and what methods are used to verify its chemical purity?
To synthesize this compound, a common approach involves the nucleophilic substitution of 1-chloropropan-2-ol with methoxide ions under controlled conditions. Purification is typically achieved via fractional distillation. Chemical purity can be verified using gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (90.12 g/mol) and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for identifying characteristic peaks, such as the methoxy group (~3.3 ppm) and hydroxyl proton (~1.5–2.0 ppm). Reference standards from databases like ChemSpider (ID: 14158) should be used for spectral comparisons .
Q. What experimental protocols are recommended for determining the physical-chemical properties of this compound?
Key properties include density (0.938 g/cm³), boiling point (~130°C at 760 mmHg), and logP (0.0136). Density can be measured using a pycnometer, while boiling points are determined via distillation under standardized pressure. Partition coefficients (logP) are assessed using shake-flask methods with octanol/water systems. Polarimetric analysis is essential for enantiomeric resolution if working with stereoisomers (e.g., (R)- or (S)-forms). Thermodynamic models, such as the nonrandom two-liquid (NRTL) equation, may be applied to predict activity coefficients in mixtures .
Q. How should researchers evaluate the acute toxicity of this compound in laboratory settings?
Acute oral and inhalation toxicity can be assessed using OECD guidelines (e.g., Test No. 423 or 436). For example, dose-ranging studies in rodents help determine LD₅₀ values. Skin irritation tests (OECD 404) involve applying the compound to epidermal tissue and monitoring erythema or edema. Note that this compound exhibits lower acute toxicity compared to its isomer 1-methoxypropan-2-ol but may still require hazard classification (H302, H315, H319) based on safety data .
Advanced Research Questions
Q. What structural features of this compound contribute to its developmental toxicity, and how do these differ from its isomers?
this compound is metabolized to methoxypropanoic acid, a developmental toxicant, due to its primary alcohol group. In contrast, its isomer 1-methoxypropan-2-ol (a secondary alcohol) cannot form this metabolite. Researchers should use in vitro hepatocyte models or zebrafish embryos to track metabolic pathways. Comparative studies using high-resolution mass spectrometry (HRMS) can identify metabolite profiles, while read-across analyses must avoid extrapolating toxicity data between isomers due to structural sensitivity .
Q. How can enantiomeric differences in this compound impact its biological activity?
The (R)- and (S)-enantiomers (CAS: 6131-59-5 and 116422-39-0) may exhibit distinct metabolic rates or receptor interactions. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can separate enantiomers. In vivo studies using stereospecific radiolabeling (e.g., C) can quantify tissue distribution differences. For example, (S)-2-methoxypropan-1-ol may show altered hepatic clearance compared to the (R)-form, necessitating enantiomer-specific toxicity assessments .
Q. What methodologies are effective for resolving contradictory data on the reproductive toxicity of glycol ether derivatives like this compound?
Contradictions often arise from variations in study design (e.g., dosing regimens or species-specific responses). To address this, researchers should:
- Conduct multi-generational reproductive toxicity studies (OECD 443) with rigorous control groups.
- Perform histopathological analyses of reproductive organs in repeated-dose studies.
- Use quantitative structure-activity relationship (QSAR) models to identify structural alerts (e.g., primary alcohol groups) linked to toxicity.
- Validate findings with in vitro assays, such as embryonic stem cell tests .
Q. How can computational modeling predict the thermodynamic behavior of this compound in solvent mixtures?
Local composition models (e.g., Wilson or NRTL equations) correlate activity coefficients with molecular interactions. For example, the NRTL parameter can be optimized using vapor-liquid equilibrium (VLE) data to account for hydrogen bonding between this compound and polar solvents. Molecular dynamics simulations further elucidate solvation shells and preferential solvation effects, which are critical for optimizing reaction conditions .
Methodological Notes
- Data Validation : Cross-reference CAS registry numbers (e.g., 1589-47-5 for the racemic mixture) with authoritative databases like PubChem or ECHA to ensure consistency .
- Safety Protocols : Adopt OSHA-compliant handling practices, including fume hood use and PPE (gloves, goggles), due to potential respiratory irritation (H335) .
- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) for NMR-based enantiomeric excess (ee) determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
